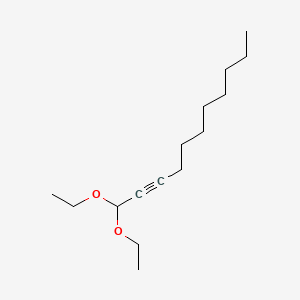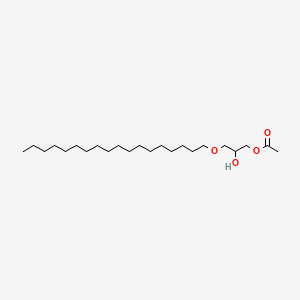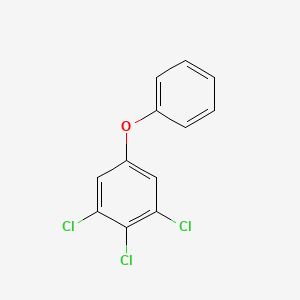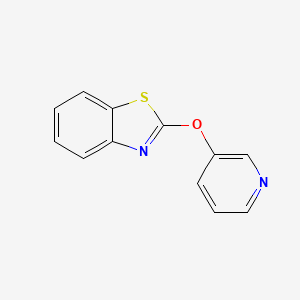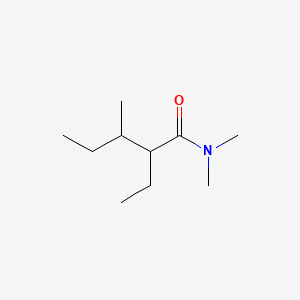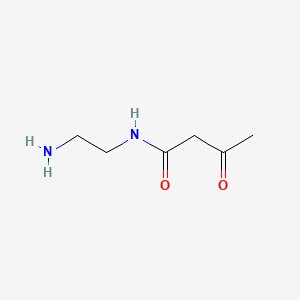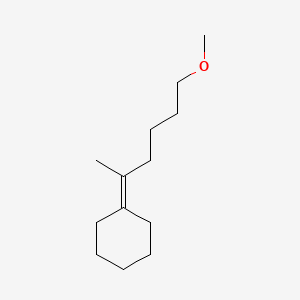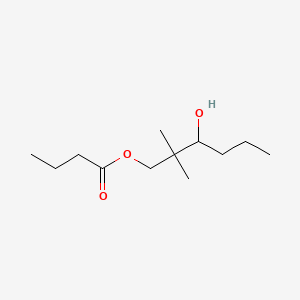
3-Hydroxy-2,2-dimethylhexyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylhexyl butyrate is an organic compound belonging to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group attached to a fatty acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexyl butyrate typically involves the esterification of 3-hydroxy-2,2-dimethylhexanol with butyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification, reducing the need for harsh chemical catalysts and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylhexyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylhexyl butyrate or 3-carboxy-2,2-dimethylhexyl butyrate.
Reduction: Formation of 3-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of 3-chloro-2,2-dimethylhexyl butyrate or 3-amino-2,2-dimethylhexyl butyrate.
Scientific Research Applications
3-Hydroxy-2,2-dimethylhexyl butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylhexyl butyrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of histone deacetylases, leading to epigenetic modifications and regulation of gene expression. Additionally, it may modulate metabolic pathways by influencing enzyme activity and substrate availability.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyric acid: A beta hydroxy acid with similar structural features but different chain length and functional groups.
3-Hydroxy-2,2-dimethylbutanoic acid: Another hydroxy fatty acid with a shorter carbon chain.
Uniqueness
3-Hydroxy-2,2-dimethylhexyl butyrate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
85508-25-4 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylhexyl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-10(13)12(3,4)9-15-11(14)8-6-2/h10,13H,5-9H2,1-4H3 |
InChI Key |
MILAEHMPRCLZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)COC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



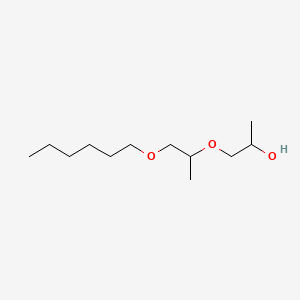
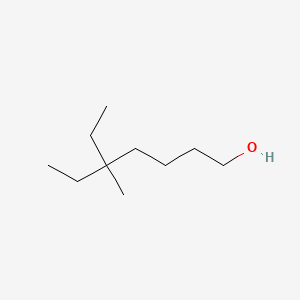

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
